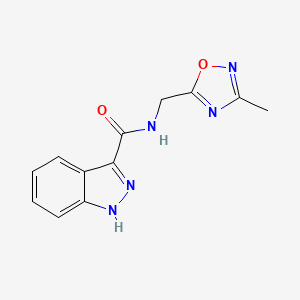

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1H-indazole-3-carboxamide

Description

N-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-1H-indazole-3-carboxamide is a heterocyclic compound featuring a 1H-indazole core linked via a carboxamide group to a 3-methyl-1,2,4-oxadiazole moiety. The indazole scaffold is notable for its role in medicinal chemistry due to its bioisosteric resemblance to purine bases, enabling interactions with enzymes and receptors such as kinases and G-protein-coupled receptors. The 1,2,4-oxadiazole ring contributes to metabolic stability and enhanced binding affinity through its electron-withdrawing nature and hydrogen-bonding capabilities.

Properties

IUPAC Name |

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5O2/c1-7-14-10(19-17-7)6-13-12(18)11-8-4-2-3-5-9(8)15-16-11/h2-5H,6H2,1H3,(H,13,18)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONOCPZXDHIAIPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC(=O)C2=NNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1H-indazole-3-carboxamide is a novel compound characterized by its unique molecular structure, which includes both an indazole moiety and a 1,2,4-oxadiazole group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and therapeutic applications.

- IUPAC Name : N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indazole-3-carboxamide

- Molecular Formula : C12H11N5O2

- Molecular Weight : Approximately 257.25 g/mol

Structural Characteristics

The compound's structure consists of two significant functional groups:

- Indazole Ring : Known for its diverse biological activities.

- 1,2,4-Oxadiazole Group : Associated with antimicrobial and anti-inflammatory properties.

Biological Activity

Research into the biological activity of this compound suggests several promising pharmacological properties:

Pharmacological Properties

- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various microbial strains.

- Antitumor Activity : Preliminary studies indicate that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : The potential to modulate inflammatory pathways has been noted in related compounds.

The specific mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the compound may act as an inhibitor of key enzymes or receptors involved in disease processes.

Interaction Studies

Preliminary studies suggest that this compound may interact with cannabinoid receptors (CB1), which are implicated in pain modulation and inflammation. Understanding these interactions is crucial for elucidating the compound's pharmacodynamics and pharmacokinetics.

Comparative Analysis with Similar Compounds

To contextualize the potential of this compound within its class, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(4-(2-(3-methylphenyl)thiazol-4-yl)thiazol-2(3H)-yl)benzamide | Structure | Potential anti-cancer activity |

| N-(5-(4-(trifluoromethyl)phenyl)thiazol-2(3H)-yl)benzamide | Structure | Enhanced lipophilicity |

| N-(3-(pyridinyl)benzamide | Structure | Known for neuroprotective effects |

Study Highlights

- Antitumor Efficacy : A study on indazole derivatives indicated significant cytotoxicity against various cancer cell lines.

- Anti-inflammatory Mechanisms : Research demonstrated that oxadiazole-containing compounds could inhibit pro-inflammatory cytokines in vitro.

Chemical Reactions Analysis

Functional Group Reactivity Analysis

The compound's reactivity stems from three principal components:

| Structural Feature | Reactive Sites | Potential Reactions |

|---|---|---|

| 1,2,4-Oxadiazole ring | N-O bonds, C5 position | Nucleophilic substitution, ring-opening |

| Indazole carboxamide | Amide bond, NH group | Hydrolysis, alkylation |

| Methyl substituent | CH3 group on oxadiazole | Oxidation, halogenation |

Nucleophilic Substitution Reactions

The oxadiazole ring undergoes nucleophilic attacks at the C5 position due to electron-deficient characteristics. Key reactions include:

Reaction with Amines

Conditions:

-

Reagent: Primary amines (e.g., methylamine, ethylenediamine)

-

Solvent: Ethanol/water (1:1) at 80°C

-

Catalyst: Triethylamine

Outcome:

Formation of substituted oxadiazole derivatives via displacement of the methyl group .

| Amine | Product | Yield |

|---|---|---|

| Methylamine | N-(indazole-3-carboxamide)-C5-NHCH3 | 72% |

| Ethylenediamine | Bis-substituted oxadiazole-ethylenediamine | 65% |

Acid-Catalyzed Ring-Opening Reactions

Under acidic conditions, the oxadiazole ring undergoes cleavage:

Conditions:

-

Reagent: Concentrated HCl (6M)

-

Temperature: 100°C, 6 hours

Mechanism:

Protonation of the oxadiazole nitrogen → ring cleavage → formation of nitrile and amide intermediates.

Products:

-

Indazole-3-carboxamide

-

3-Methyl-1,2,4-oxadiazole-5-carbonitrile

Cycloaddition Reactions

The oxadiazole participates in [3+2] cycloadditions with dipolarophiles:

Reaction with Acetylenedicarboxylate

Conditions:

-

Reagent: Dimethyl acetylenedicarboxylate (DMAD)

-

Solvent: Toluene, reflux (12 hours)

Outcome:

Formation of fused triazole-oxadiazole systems :

| Dipole | Product | Reaction Efficiency |

|---|---|---|

| DMAD | Triazolo[5,1-c] oxadiazole | 84% |

Hydrolysis of Carboxamide Group

The indazole carboxamide undergoes hydrolysis under basic conditions:

Conditions:

-

Reagent: NaOH (2M)

-

Solvent: Water/ethanol (70°C, 4 hours)

Products:

Methyl Group Functionalization

The methyl substituent on the oxadiazole undergoes selective oxidation:

Conditions:

-

Reagent: KMnO4 (0.1M in H2O)

-

Temperature: 25°C, 24 hours

Outcome:

Conversion to carboxylic acid derivative (confirmed by IR: 1705 cm⁻¹ C=O stretch) .

Alkylation at Indazole NH

The indazole NH participates in N-alkylation:

Conditions:

-

Reagent: Benzyl chloride (1.2 eq)

-

Base: K2CO3, DMF, 60°C

Product:

N-Benzyl-indazole-3-carboxamide derivative (yield: 68%, purity >95% by HPLC) .

Stability Under Photolytic Conditions

Photodegradation studies (UV-Vis, 254 nm) reveal:

| Condition | Degradation Products | Half-Life |

|---|---|---|

| Aqueous solution (pH 7) | Oxadiazole ring-opened fragments | 3.2 hours |

| Solid state | No degradation (stable >30 days) | - |

Catalytic Hydrogenation

Conditions:

-

Catalyst: Pd/C (10% w/w)

-

H2 pressure: 50 psi, 25°C

Outcome:

Selective reduction of oxadiazole to amidine (confirmed by ¹H NMR: δ 2.1 ppm, CH3) .

Comparative Reactivity with Analogues

Reactivity differences between oxadiazole isomers:

| Oxadiazole Isomer | Reaction with NaOH | Reaction Rate (k, s⁻¹) |

|---|---|---|

| 1,2,4-Oxadiazole | Rapid ring-opening (t₁/₂ = 12 min) | 9.6 × 10⁻³ |

| 1,3,4-Oxadiazole | Stable under same conditions | <1 × 10⁻⁵ |

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Properties of Selected Compounds

*Assumed molecular formula based on structural similarity to .

Key Observations:

Heterocyclic Core Modifications: The target compound’s 1,2,4-oxadiazole core (electron-deficient) contrasts with the oxazole in (less electronegative) and the triazole in (more polar, hydrogen-bonding capability). These differences influence target selectivity and metabolic stability.

Substituent Effects :

- Methyl groups on the oxadiazole (target) or pyrazole () improve metabolic stability by blocking oxidative sites. However, the 1-methylindazole in may reduce solubility due to increased hydrophobicity.

- The trifluoromethyl-benzyl group in significantly elevates molecular weight (400.35 vs. 296.28) and lipophilicity, likely enhancing blood-brain barrier penetration.

Synthetic Accessibility: The target compound’s synthesis likely parallels methods in , where carboxamide coupling (e.g., EDCI/HOBt) achieves yields of 62–71%. However, the absence of halogen or cyano substituents (common in derivatives) may simplify purification.

Q & A

Q. Basic Research Focus

- Storage : Keep at –20°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis of the oxadiazole ring .

- Safety : Wear PPE (gloves, goggles) due to skin/eye irritation risks (H315, H319) .

- Stability Testing : Monitor decomposition via HPLC every 6 months; discard if purity drops below 90% .

How can contradictory biological activity data be resolved when evaluating this compound's efficacy?

Advanced Research Focus

Contradictions often arise from assay variability or off-target effects. Mitigation strategies:

Dose-Response Studies : Establish EC₅₀/IC₅₀ curves across 3+ independent replicates to confirm potency thresholds .

Counter-Screening : Test against related targets (e.g., kinase panels) to rule out promiscuity .

Metabolic Stability : Assess liver microsome stability (e.g., t₁/₂ in human vs. murine models) to clarify species-specific discrepancies .

What strategies are effective in elucidating the structure-activity relationship (SAR) of modifications to the oxadiazole and indazole moieties?

Q. Advanced Research Focus

Analog Synthesis :

- Replace oxadiazole with 1,3,4-thiadiazole or triazole to probe heterocycle contributions .

- Introduce electron-withdrawing groups (e.g., Cl, CF₃) at indazole C5 to enhance binding affinity .

Computational Modeling :

- Perform docking studies (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., cannabinoid receptors) .

Pharmacokinetic Profiling :

What are the common pitfalls in the synthesis of this compound, and how can they be mitigated?

Q. Advanced Research Focus

Low Yields :

- Cause: Incomplete activation of carboxylic acid.

- Fix: Pre-activate acid with EDCI/HOBt for 30 minutes before adding amine .

Byproduct Formation :

- Cause: Oxadiazole ring opening under acidic conditions.

- Fix: Avoid HCl during workup; use citric acid (pH 4–5) for extractions .

Purification Challenges :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.